9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole
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Overview
Description
9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core linked to a chloronaphthalene moiety via an oxypropyl chain, imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole typically involves the following steps:
Preparation of 4-Chloronaphthalen-1-ol: This intermediate can be synthesized by chlorination of naphthalene followed by hydroxylation.
Formation of 4-Chloronaphthalen-1-yl Oxypropyl Bromide: The 4-chloronaphthalen-1-ol is reacted with 1,3-dibromopropane in the presence of a base to form the oxypropyl bromide derivative.
Coupling with Carbazole: The final step involves the nucleophilic substitution reaction between carbazole and the 4-chloronaphthalen-1-yl oxypropyl bromide in the presence of a strong base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can target the chloronaphthalene moiety, converting the chloro group to a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium azide (NaN₃) are employed under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Hydroxyl or amino derivatives of the chloronaphthalene moiety.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, with studies focusing on its interaction with biological targets.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Another carbazole derivative with similar structural features but different substituents.
1-(4-(10-(Naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan: A compound with a naphthalene moiety linked to a different core structure.
Uniqueness
9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole stands out due to its unique combination of a carbazole core and a chloronaphthalene moiety, which imparts specific electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and as a fluorescent probe in biological research.
Properties
IUPAC Name |
9-[3-(4-chloronaphthalen-1-yl)oxypropyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO/c26-22-14-15-25(21-11-2-1-8-18(21)22)28-17-7-16-27-23-12-5-3-9-19(23)20-10-4-6-13-24(20)27/h1-6,8-15H,7,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGPODBFZVVTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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